REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([c:7](=[O:8])[o:9][c:10](=[O:12])[nH:11]2)[cH:13]1.[Cl:24][CH2:25][Cl:26].[H-:14].[I:16][CH3:17].[Na+:15].[O:19]=[CH:20][N:21]([CH3:22])[CH3:23].[OH2:18]>>[Br:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([c:7](=[O:8])[o:9][c:10](=[O:12])[n:11]2[CH3:17])[cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1[nH]c2ccc(Br)cc2c(=O)o1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cn1c(=O)oc(=O)c2cc(Br)ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |